molecular formula C20H18FNO4 B2526540 N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1705986-96-4

N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2526540
CAS No.: 1705986-96-4
M. Wt: 355.365
InChI Key: BYSHMQGVFAGNEE-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H18FNO4 and its molecular weight is 355.365. The purity is usually 95%.
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Scientific Research Applications

Discovery and Kinase Inhibition

Chromene derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, crucial for targeted cancer therapies. These compounds demonstrate improved enzyme potency and aqueous solubility, leading to complete tumor stasis in specific cancer models following oral administration. Their efficacy and safety profiles have propelled them into clinical trials, highlighting their potential in oncology (Schroeder et al., 2009).

Structural Insights

Research into the crystal structures of various N-phenyl and N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides has provided deep insights into their molecular conformations. These studies reveal the anti-rotamer conformation about the C-N bond and the geometrical relationship between the carbonyl group and the chromone ring, which are essential for understanding their chemical behavior and reactivity (Reis et al., 2013); (Gomes et al., 2015).

Chemosensor Development

Chromene-based compounds have been explored for their application as chemosensors, particularly for detecting ions like Cu2+ and H2PO4−. These sensors exhibit "on-off-on" fluorescence responses, showcasing their utility in environmental and biological monitoring (Meng et al., 2018).

Radical Scavenging and DNA Interaction

Novel coumarin-based fluorescent indicators have been synthesized to detect hydroxyl radicals, offering a powerful tool for studying oxidative stress and its impact on biological systems. These compounds, with their ability to bind to DNA and their enhanced quantum efficiency, present a significant advance in biological and medical research (Singh et al., 2008).

Electrochromic and Electrofluorescent Materials

Chromene derivatives have been incorporated into electroactive polyamides, displaying reversible electrochromic and electrofluorescent properties. These materials have potential applications in smart windows, displays, and other optoelectronic devices, demonstrating the versatility of chromene compounds beyond biomedical applications (Sun et al., 2016).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with biological systems. This could include the specific proteins it binds to, the biochemical pathways it affects, and its overall effect on the organism .

Safety and Hazards

This involves studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c1-20(25-2,14-8-4-5-9-15(14)21)12-22-19(24)18-11-16(23)13-7-3-6-10-17(13)26-18/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSHMQGVFAGNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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